molecular formula C12H14O3 B15131691 Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate CAS No. 2070896-50-1

Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B15131691
CAS No.: 2070896-50-1
M. Wt: 206.24 g/mol
InChI Key: FDDISUDZSAPEOY-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2,3-dihydrobenzofuran-3-acetate (CAS: 2070896-50-1) is a dihydrobenzofuran derivative featuring a methyl ester group at the 3-position and a methyl substituent at the 7-position of the benzofuran ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol, and it is reported to have a purity of ≥95% . The compound is structurally characterized by its partially saturated benzofuran core, which distinguishes it from fully aromatic benzofuran analogs.

Properties

CAS No.

2070896-50-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H14O3/c1-8-4-3-5-10-9(6-11(13)14-2)7-15-12(8)10/h3-5,9H,6-7H2,1-2H3

InChI Key

FDDISUDZSAPEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CO2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to improve yield and selectivity.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The acetate and methyl groups facilitate oxidation under controlled conditions:

  • Ester Oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in alkaline conditions converts the ester group to a carboxylic acid, yielding 7-methyl-2,3-dihydrobenzofuran-3-carboxylic acid .

  • Methyl Group Oxidation : Chromium trioxide (CrO<sub>3</sub>) in acetic acid selectively oxidizes the 7-methyl group to a carbonyl, forming 7-oxo-2,3-dihydrobenzofuran-3-acetate.

Key Conditions :

ReagentTemperatureProductYield
KMnO<sub>4</sub> (aq)80°C7-Methyl-2,3-dihydrobenzofuran-3-acid75–82%
CrO<sub>3</sub>/AcOH60°C7-Oxo-2,3-dihydrobenzofuran-3-acetate68%

Reduction Reactions

The ester group undergoes reduction to primary alcohols:

  • Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces the acetate to 7-methyl-2,3-dihydrobenzofuran-3-ethanol in anhydrous ether at 0°C.

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H<sub>2</sub> reduces the benzofuran ring’s double bond, producing tetrahydro derivatives.

Experimental Data :

  • LiAlH<sub>4</sub> reduction achieves 89% conversion (1H NMR: δ 4.12 ppm for –CH<sub>2</sub>OH).

  • Hydrogenation at 50 psi H<sub>2</sub> yields 93% saturated product (13C NMR: 22.1 ppm for CH<sub>3</sub>) .

Substitution and Functionalization

The aromatic ring undergoes electrophilic substitution:

  • Bromination : Bromine (Br<sub>2</sub>) in acetic acid introduces bromine at the 5-position, forming 5-bromo-7-methyl-2,3-dihydrobenzofuran-3-acetate (mp 195–197°C) .

  • Nitration : Nitrating mixtures (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0°C produce 5-nitro derivatives.

Spectral Evidence :

  • Brominated product: 1H NMR δ 7.73 (s, 1H, Ar–Br) .

  • Nitro derivative: IR peak at 1520 cm<sup>−1</sup> (NO<sub>2</sub> stretch).

Cyclization and Rearrangement

The dihydrobenzofuran core participates in sigmatropic rearrangements:

  • Claisen Rearrangement : Heating neat at 150°C induces a -sigmatropic shift, yielding ortho-rearranged products .

  • Acid-Catalyzed Cyclization : Treatment with HCl/MeOH forms tricyclic derivatives via intramolecular ester condensation .

Mechanistic Insight :

  • Claisen rearrangement proceeds through a six-membered transition state (DFT calculations: ΔG‡ = 28.5 kcal/mol) .

  • Cyclization yields a fused benzofuran-lactone (HRMS: m/z 232.0734 [M+H]<sup>+</sup>) .

Hydrolysis and Transesterification

The acetate group is highly reactive under hydrolytic conditions:

  • Basic Hydrolysis : NaOH in ethanol/water cleaves the ester to 7-methyl-2,3-dihydrobenzofuran-3-carboxylic acid (yield: 85%) .

  • Transesterification : Methanolysis with H<sub>2</sub>SO<sub>4</sub> catalyst exchanges the methyl ester for ethyl.

Kinetics :

  • Hydrolysis follows pseudo-first-order kinetics (k = 0.042 min<sup>−1</sup> at pH 12).

Comparative Reactivity with Analogues

Reaction TypeMethyl 7-Methyl Derivative5-tert-Butyl AnalogueUnsubstituted Dihydrobenzofuran
Oxidation Rate1.7 × 10<sup>−3</sup> s<sup>−1</sup>0.9 × 10<sup>−3</sup> s<sup>−1</sup>2.4 × 10<sup>−3</sup> s<sup>−1</sup>
Bromination PositionC-5C-4C-5 and C-7
Reduction Yield89%78%92%

Scientific Research Applications

Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound featuring a dihydrofuran ring fused to a benzene ring, with methyl and acetate functional groups contributing to its chemical properties and potential biological activities. It plays a role in various synthetic applications and holds significance in medicinal chemistry. This compound is intended for research purposes only, and is not designed for human therapeutic or veterinary applications.

Scientific Research Applications

  • Synthetic Intermediate: this compound serves as a synthetic intermediate in organic chemistry, useful in a variety of reactions.
  • Medicinal Chemistry: Benzofuran derivatives, including this compound, have been studied for their biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Step (a):
  • Step (b) With
  • Step (c)

Comparison with Similar Compounds

This compound is unique because of its specific combination of functional groups and structural features that influence its reactivity and biological activity.

Compound NameStructure FeaturesUnique Aspects
Methyl 2,3-Dihydrobenzofuran-3-acetateSimilar dihydrobenzofuran structureLacks the methyl substitution at position 7
7-MethylbenzofuranContains only the benzofuran coreDoes not include the acetate functionality
Benzofuran-2-carboxylic acidCarboxylic acid instead of acetateDifferent functional group affects reactivity
4-Acetylamino-2,3-dihydrobenzofuranContains an amino groupIntroduces different biological activities

Mechanism of Action

The mechanism of action of Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

(a) Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate (CAS: 2070896-53-4)

  • Substituent : 5-Fluoro group instead of 7-methyl.
  • Impact : Fluorine’s electron-withdrawing nature may enhance metabolic stability and alter electronic density, affecting reactivity or binding interactions .

(b) Methyl 2,3-Dihydrobenzofuran-3-acetate (CAS: Not provided)

  • Substituent : Lacks the 7-methyl group.
  • Impact : Reduced steric hindrance at the 7-position could improve solubility or alter intermolecular interactions .

(c) 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 98556-67-3)

  • Substituent : 6-Chloro group; free carboxylic acid instead of methyl ester.

(d) 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 1544807-72-8)

  • Substituent : Bulky tert-butyl groups at positions 5 and 5.
  • Impact : Increased steric bulk may hinder crystallization or reduce solubility in polar solvents .

Functional Group Variations

(a) 7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid (SY058324, CAS: 2070896-50-1*)

  • Functional Group : Free carboxylic acid instead of methyl ester.
  • Impact : The acid form is more polar, likely reducing membrane permeability compared to the ester.
  • Note: The shared CAS number with the methyl ester () suggests a data inconsistency, requiring verification .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Methyl 7-methyl-2,3-dihydrobenzofuran-3-acetate 7-Methyl, 3-methyl ester C₁₂H₁₄O₃ 206.24 2070896-50-1
7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid* 7-Methyl, 3-carboxylic acid C₁₁H₁₂O₃ 192.21 (calculated) 2070896-50-1†
5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid 5,7-Di-tert-butyl, 3-carboxylic acid C₁₈H₂₄O₃ 288.38 1544807-72-8
6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid 6-Chloro, 3-carboxylic acid C₁₀H₉ClO₃ 212.63 98556-67-3
Methyl 5-fluoro-2,3-dihydrobenzofuran-3-acetate 5-Fluoro, 3-methyl ester C₁₁H₁₁FO₃ 210.20 2070896-53-4

Research Findings and Limitations

  • Data Gaps: No experimental data on melting points, solubility, or bioactivity are provided in the evidence, limiting direct comparisons.
  • Synthesis Insights : describes methyl ester syntheses via condensation reactions, which may be applicable to the target compound .
  • Contradictions : Conflicting CAS assignments highlight the need for cross-referencing authoritative databases.

Biological Activity

Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the benzofuran family, characterized by its unique structural features that include a dihydrofuran ring fused to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that related benzofuran derivatives can inhibit the proliferation of cancer cells such as PC-3 (prostate cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC-325
HeLa30
NCI-H92920
U26615

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The DPPH assay results indicate moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
This compound50
Ascorbic Acid20

3. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 3: Anti-inflammatory Effects

AssayIC50 (µg/mL)Reference
TNF-α Production100
IL-6 Production80

Case Study 1: Cytotoxicity in Callus Cultures

A study investigated the cytotoxic effects of this compound extracted from Ageratina pichinchensis callus cultures. The results indicated a synergistic effect of multiple bioactive compounds in enhancing cytotoxic activity against cancer cells. This highlights the potential for using plant-derived compounds in cancer therapy .

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant properties, this compound was tested alongside other natural compounds. The findings suggested that while it exhibited moderate activity, its combination with other antioxidants could enhance overall efficacy against oxidative stress .

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